N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H29ClN4O3S and its molecular weight is 477.02. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research has indicated that quinazolinyl acetamides, including compounds structurally related to "N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide," exhibit significant analgesic and anti-inflammatory activities. For instance, a study by Alagarsamy et al. (2015) designed and synthesized a variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, showing potent analgesic and anti-inflammatory effects with minimal ulcerogenic potential compared to traditional NSAIDs like aspirin Design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities.
Antitumor and Antimicrobial Activities
Another aspect of scientific research on related compounds involves their antitumor and antimicrobial properties. For example, Forsch et al. (2002) synthesized thiophene analogues of 5-chloro-5,8-dideazafolic acid, demonstrating inhibition of tumor cell growth in culture. This suggests potential applications in cancer treatment Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid. Additionally, Singh et al. (2010) explored the antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, highlighting their potential in combating bacterial infections Synthesis and Antibacterial Activity of Some New Pyridinyl/Quinazolinyl/Azetidinonyl/Thiazolidinonyl Triazoles.
Neurokinin-1 Receptor Antagonist for Clinical Administration
Research by Harrison et al. (2001) introduced an orally active, water-soluble neurokinin-1 receptor antagonist, which shows effectiveness in pre-clinical tests relevant to emesis and depression, indicating its potential for both intravenous and oral clinical administration An orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration.
Insecticidal Activities
Compounds with similar structures have been investigated for their insecticidal activities. Bakhite et al. (2014) synthesized pyridine derivatives, demonstrating significant activity against the cowpea aphid, indicating potential applications in agricultural pest control Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O3S/c1-16-6-7-17(14-19(16)24)25-21(29)15-32-22-18-4-2-3-5-20(18)28(23(30)26-22)9-8-27-10-12-31-13-11-27/h6-7,14H,2-5,8-13,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBBLYFDJWMTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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